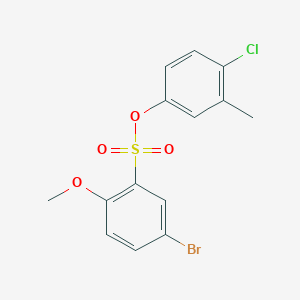

4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

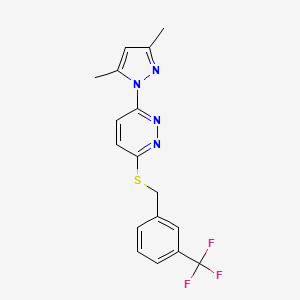

The compound “4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate” is an organic compound. It belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . The order of reactions is critical to the success of the overall scheme .Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. According to IUPAC nomenclature, the numbering of substituted benzene derivatives is determined by the lowest locant rule . This means that the systematic name for this compound would be determined by the positions of the chloro, methyl, bromo, methoxy, and sulfonate groups .Chemical Reactions Analysis

The compound can undergo various chemical reactions, including free radical reactions . For example, NBS (N-bromosuccinimide) can be used to initiate a free radical reaction . In this reaction, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical . This radical can then remove a hydrogen atom to form succinimide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, a similar compound, 4-Bromo-1-chloro-2-methoxybenzene, is a colorless liquid with a density of about 1.6g/cm³ . It has a melting point of about -10 °C and a boiling point of about 190-192 °C . It can be dissolved in many organic solvents, such as ethanol and ether .Applications De Recherche Scientifique

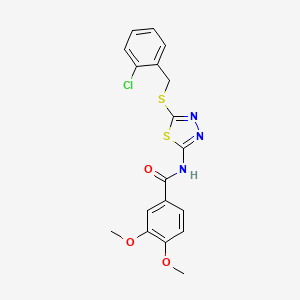

- Sulfonamides : 5-Bromo-2-methoxybenzenesulfonyl chloride serves as a versatile reagent for the synthesis of sulfonamides. It reacts with amines to form sulfonamide derivatives, which find applications in drug development and medicinal chemistry .

- X-ray Crystallography : Researchers have characterized the crystal structures of compounds related to 5-Bromo-2-methoxybenzenesulfonyl chloride. These studies provide insights into molecular conformations, intermolecular interactions, and packing arrangements .

Organic Synthesis and Medicinal Chemistry

Crystallography and Structural Studies

Safety And Hazards

Exposure to this compound may cause negative health effects such as eye and skin irritation . It is harmful by inhalation, in contact with skin, and if swallowed . It is also toxic to aquatic life with long-lasting effects . Therefore, appropriate safety precautions, such as wearing protective gloves, goggles, and respiratory protective equipment, should be taken when using or handling the compound .

Propriétés

IUPAC Name |

(4-chloro-3-methylphenyl) 5-bromo-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO4S/c1-9-7-11(4-5-12(9)16)20-21(17,18)14-8-10(15)3-6-13(14)19-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIENTBGSQIDHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)